(E)-5-Undecene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

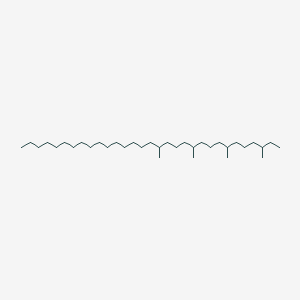

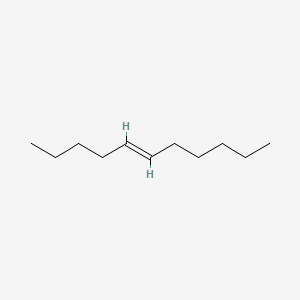

(e)-5-Undecene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-5-Undecene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-5-Undecene has been primarily detected in saliva.

(E)-5-Undecene is an acyclic olefin.

Aplicaciones Científicas De Investigación

Hydrogenation Catalyst Research :

- LaNi5Hx, with varying phase compositions, exhibits enhanced catalytic activity in the hydrogenation of 1-undecene when the hydride phase (β-LaNi5Hx) is present. This enhancement is attributed to factors such as the hydride phase acting as a reservoir of H atoms, increased bulk volume facilitating hydrogen atom communication, and increased labile hydrogen due to weak chemisorption on the surface (Johnson et al., 1992).

Biochemical Production and Applications :

- A study identified a nonheme iron oxidase in Pseudomonas that specifically converts medium-chain fatty acids into corresponding terminal olefins, such as 1-undecene, using an oxygen-activating, nonheme iron-dependent mechanism. This discovery is significant for the biochemical production of medium-chain terminal olefins from renewable resources, potentially useful as fuels and chemical building blocks (Rui et al., 2014).

Chemical Synthesis and Transformations :

- The oxa-di-π-methane (ODPM) photoisomerization method was explored to transform a bicyclo[4.4.1]undecene to a bicyclo[5.3.1]undecene, demonstrating potential utility in synthesizing bioactive natural products with bridgehead unsaturation (Corbett et al., 1997).

Metabolic Pathways and Enzymatic Activities :

- The iron-dependent oxidase UndA catalyzes the decarboxylation of dodecanoic acid to produce 1-undecene and CO2. Research on UndA revealed a diiron cluster in its active site, proposing mechanisms for the catalytic process and expanding the known reactions catalyzed by dinuclear iron enzymes (Zhang et al., 2019).

Antimicrobial Properties :

- Pseudomonas fluorescens, through the production of volatile substances including 1-undecene, has been shown to inhibit the growth of Legionella pneumophila. This discovery suggests potential applications in controlling waterborne pathogens and highlights the antimicrobial properties of 1-undecene (Corre et al., 2021).

Propiedades

Número CAS |

764-97-6 |

|---|---|

Nombre del producto |

(E)-5-Undecene |

Fórmula molecular |

C11H22 |

Peso molecular |

154.29 g/mol |

Nombre IUPAC |

(E)-undec-5-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3/b11-9+ |

Clave InChI |

NGCRXXLKJAAUQQ-PKNBQFBNSA-N |

SMILES isomérico |

CCCCC/C=C/CCCC |

SMILES |

CCCCCC=CCCCC |

SMILES canónico |

CCCCCC=CCCCC |

Otros números CAS |

68526-57-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

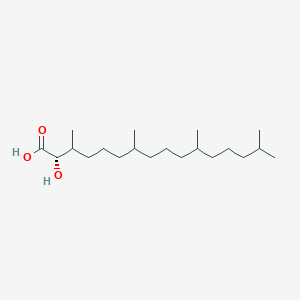

![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)